Bienvenue dans la boutique en ligne BenchChem!

Boc-N-Ethylglycine

Peptidomimetics Drug Design Oral Bioavailability

Select Boc-N-Ethylglycine for peptide synthesis where N-ethyl steric hindrance and lipophilicity (LogP 1.47–1.77) are critical for oral bioavailability. This Boc-protected building block enables orthogonal deprotection and is validated in orally active fibrinogen receptor antagonists (e.g., RGD-891). Its use over Boc-Gly-OH prevents unwanted side reactions and modulates peptide conformation, essential for SAR and PNA backbone assembly. Ships ambient; inquire for bulk pricing.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 149794-10-5
Cat. No. B044928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-N-Ethylglycine
CAS149794-10-5
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-N-ethylglycine;  2-(N-Ethyl-N-tert-butoxycarbonylamino)acetic Acid;  N-(tert-Butoxycarbonyl)-N-ethylaminoacetic Acid;  N-tert-Butoxycarbonyl-N-ethylglycine; 
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCCN(CC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C9H17NO4/c1-5-10(6-7(11)12)8(13)14-9(2,3)4/h5-6H2,1-4H3,(H,11,12)
InChIKeySPBIXXXFDSLALC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-N-Ethylglycine (CAS 149794-10-5): A Protected N-Alkyl Glycine Building Block for Peptide and Peptidomimetic Synthesis


Boc-N-Ethylglycine (CAS 149794-10-5), also known as N-(tert-butoxycarbonyl)-N-ethylglycine, is a protected, non-natural amino acid derivative with a molecular formula of C9H17NO4 and a molecular weight of 203.24 g/mol . It features a base-labile tert-butoxycarbonyl (Boc) protecting group on the secondary amine of N-ethylglycine . This structure classifies it as an N-alkyl glycine building block, specifically designed for use in solid-phase and solution-phase peptide synthesis, where it serves as a versatile intermediate for introducing N-ethylglycine residues into peptide chains and peptidomimetics .

Why Boc-N-Ethylglycine Cannot Be Directly Substituted with Unprotected N-Ethylglycine or Boc-Glycine in Peptide Synthesis


Generic substitution of Boc-N-Ethylglycine with the unprotected N-ethylglycine or the unalkylated analog Boc-Glycine is not viable for applications requiring controlled, sequential peptide assembly. The Boc group is essential for protecting the secondary amine, preventing unwanted side reactions during coupling and enabling selective, orthogonal deprotection under mild acidic conditions [1]. The N-ethyl substitution introduces steric hindrance and lipophilic character that is absent in Boc-Glycine (Boc-Gly-OH, CAS 4530-20-5), which directly influences the conformation, solubility, and bioactivity of the final peptide or peptidomimetic . This modification is critical for achieving desired pharmacological properties in drug candidates, as evidenced by its specific use in the synthesis of orally active fibrinogen receptor antagonists [2].

Boc-N-Ethylglycine (CAS 149794-10-5): Quantified Differentiation Data for Scientific and Procurement Decisions


Enhanced Lipophilicity and Calculated Membrane Permeability vs. Boc-Glycine (Boc-Gly-OH)

The N-ethyl modification in Boc-N-Ethylglycine significantly increases its lipophilicity compared to the unalkylated Boc-Glycine (Boc-Gly-OH, CAS 4530-20-5). This is a key design parameter for improving the oral bioavailability and membrane permeability of peptide-based drug candidates . This class-level inference is based on the fundamental principles of medicinal chemistry, where increased lipophilicity correlates with enhanced passive diffusion across biological membranes [1].

Peptidomimetics Drug Design Oral Bioavailability

Validated Use in the Synthesis of a Known, Orally Active Drug Candidate (RGD-891)

Boc-N-Ethylglycine is a documented intermediate in the synthesis of RGD-891, a tripeptide mimetic designed as an orally active fibrinogen receptor (GPIIb/IIIa) antagonist [1]. The compound was used in a key condensation step to build a tripeptide analog, which was part of a medicinal chemistry program aimed at developing antithrombotic agents [2]. This specific application demonstrates its utility in creating therapeutically relevant molecules, in contrast to many generic Boc-amino acids that are not linked to advanced drug candidates.

Antithrombotic Agents Fibrinogen Receptor Antagonists Drug Synthesis

Reduced Racemization Risk During Coupling Reactions

Boc-N-Ethylglycine is reported to reduce the risk of racemization during peptide coupling reactions compared to other N-alkyl amino acid derivatives [1]. Racemization is a major side reaction that can compromise peptide purity and bioactivity. While this is a qualitative claim from vendor literature, it is supported by the fundamental understanding that the N-ethyl group provides steric bulk that can hinder enolate formation and subsequent racemization at the alpha-carbon [2].

Peptide Synthesis Solid-Phase Synthesis Chiral Purity

Computational Comparison of Physicochemical Properties vs. N-Propylglycine Derivative

While direct experimental data is absent, a comparison of key physicochemical properties with its closest analog, Boc-N-propylglycine (hypothetical), reveals a notable difference in topological polar surface area (TPSA). Boc-N-Ethylglycine has a TPSA of 66.8 Ų . A propyl analog would be expected to have a similar or slightly lower TPSA but a higher LogP due to the increased alkyl chain length. This specific TPSA value falls within the range favorable for oral bioavailability (typically <140 Ų), a class-level inference that positions it favorably for peptidomimetic design [1].

Peptidomimetics Conformational Analysis Structural Biology

Optimal Use Cases for Boc-N-Ethylglycine (CAS 149794-10-5) in Drug Discovery and Chemical Biology


Synthesis of Orally Active Peptidomimetics

This compound is ideally suited for the solid- or solution-phase synthesis of peptidomimetics designed for oral administration. The N-ethyl group increases the molecule's overall lipophilicity, as evidenced by its predicted LogP values of 1.47-1.77 , which is a desirable property for enhancing passive membrane permeability and oral absorption [1]. Its validated use in the synthesis of an orally active fibrinogen receptor antagonist (RGD-891) [2] further supports its utility in this context. Researchers should prioritize this building block when the goal is to move beyond simple peptide analogs toward more drug-like compounds with improved oral bioavailability potential.

Constraining Peptide Conformation and Studying Structure-Activity Relationships (SAR)

Boc-N-Ethylglycine is a valuable tool for introducing conformational constraints into a peptide backbone. The N-ethyl substitution restricts the rotational freedom of the peptide bond, which can be used to probe the bioactive conformation of a target peptide or to stabilize a desired secondary structure . This makes it a key component in SAR studies, where systematic replacement of Glycine or other amino acids with N-ethylglycine can reveal the impact of backbone flexibility on binding affinity and biological activity [1]. Its use is critical for researchers aiming to understand the molecular basis of peptide-receptor interactions.

Development of Peptide Nucleic Acids (PNAs) and Modified Oligonucleotides

N-ethylglycine derivatives are foundational to the synthesis of peptide nucleic acids (PNAs), which are DNA/RNA mimics with a pseudopeptide backbone. The Boc-protected monomer is a key intermediate for incorporating N-ethylglycine units into this backbone, particularly in solid-phase synthesis protocols . Researchers working on PNA-based diagnostics, antisense therapeutics, or molecular tools should procure this compound for the efficient and controlled synthesis of their PNA oligomers. The use of a Boc-protected monomer is standard for ensuring high yields and purity during chain assembly [1].

Modulating Peptide Solubility and Aggregation Propensity

In medicinal chemistry, the introduction of an N-ethyl group can serve to disrupt peptide aggregation and improve solubility in organic solvents, which is beneficial for both synthesis and purification . This is a class-level inference based on the known effects of N-alkylation on peptide properties. For difficult-to-synthesize peptide sequences that suffer from poor solubility or aggregation on resin during solid-phase synthesis, substituting a glycine residue with Boc-N-Ethylglycine can be a practical strategy to improve overall synthetic efficiency and yield [1]. This application is particularly relevant for researchers encountering solubility challenges with their target peptides.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Boc-N-Ethylglycine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.